molecular formula C5H12O B577329 2-Pentyl-1,1,1,3,3-D5 alcohol CAS No. 14629-70-0

2-Pentyl-1,1,1,3,3-D5 alcohol

Cat. No. B577329
CAS RN: 14629-70-0
M. Wt: 93.181
InChI Key: JYVLIDXNZAXMDK-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Pentyl-1,1,1,3,3-D5 alcohol” is a type of alcohol . The pentyl group in its structure refers to a five-carbon alkyl group or substituent with the chemical formula -C5H11 . It is the substituent form of the alkane pentane .


Synthesis Analysis

The synthesis of alcohols like “2-Pentyl-1,1,1,3,3-D5 alcohol” can be complex and may involve multiple steps. Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . Another common method for synthesizing alcohols is the Hydroboration-Oxidation pathway, which is a two-step process used to produce alcohols .


Molecular Structure Analysis

The molecular structure of “2-Pentyl-1,1,1,3,3-D5 alcohol” consists of a pentyl group attached to an alcohol group . The pentyl group is a five-carbon alkyl group or substituent .


Chemical Reactions Analysis

Alcohols, including “2-Pentyl-1,1,1,3,3-D5 alcohol”, can undergo a variety of chemical reactions. One common reaction is dehydration, where the OH group is removed from the alcohol carbon atom and a hydrogen atom from an adjacent carbon atom in the same molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pentyl-1,1,1,3,3-D5 alcohol” can be found in various databases . Alcohols generally have higher boiling points than their equivalent alkanes, and these boiling points increase as the number of carbon atoms increases .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a substance, including "2-Pentyl-1,1,1,3,3-D5 alcohol" . It’s important to handle all chemicals with care and use appropriate safety measures.

properties

IUPAC Name

1,1,1,3,3-pentadeuteriopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLIDXNZAXMDK-PVGOWFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentyl-1,1,1,3,3-D5 alcohol

Synthesis routes and methods

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

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